molecular formula C22H21N3O2S B6422927 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one CAS No. 902814-00-0

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one

Cat. No. B6422927
CAS RN: 902814-00-0
M. Wt: 391.5 g/mol
InChI Key: XAFMFPVOESVHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine ring, followed by the introduction of the phenyl groups, the morpholine ring, and the sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and phenyl groups contribute to the aromaticity of the molecule, while the morpholine ring introduces a cyclic ether and secondary amine into the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring and phenyl groups might undergo electrophilic substitution reactions, while the amine in the morpholine ring might participate in nucleophilic substitution or condensation reactions .

Safety and Hazards

The safety and hazards associated with this compound are not known without specific studies. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .

properties

IUPAC Name

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(25-11-13-27-14-12-25)16-28-22-23-19(17-7-3-1-4-8-17)15-20(24-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMFPVOESVHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Diphenylpyrimidin-2-yl)thio)-1-morpholinoethanone

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